molecular formula C6H9F3O2 B2815671 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol CAS No. 1423032-73-8

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B2815671
CAS No.: 1423032-73-8
M. Wt: 170.131
InChI Key: VSJZROLQAUFUDX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetaldehyde with tetrahydrofuran in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3CHO+THFCF3CH(OH)THF\text{CF}_3\text{CHO} + \text{THF} \rightarrow \text{CF}_3\text{CH(OH)THF} CF3​CHO+THF→CF3​CH(OH)THF

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanone

    Reduction: 2,2,2-Trifluoro-1-(oxolan-2-yl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-amine
  • 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanone
  • 2,2,2-Trifluoro-1-(oxolan-2-yl)ethane

Uniqueness

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZROLQAUFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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